molecular formula C10H8BrN3O B2365832 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one CAS No. 2090174-33-5

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2365832
CAS No.: 2090174-33-5
M. Wt: 266.098
InChI Key: OIVQCFJDSZGUGX-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and a pyridazinone core

Scientific Research Applications

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: Application in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Pyridine Substitution: The attachment of the pyridin-3-ylmethyl group to the pyridazinone core.

A common synthetic route involves the reaction of 2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridazinone core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of oxidized pyridazinone derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridazinone core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    5-Fluoro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one: Contains a fluorine atom, which can significantly alter its reactivity and interaction with biological targets.

Uniqueness

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

IUPAC Name

5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-4-10(15)14(13-6-9)7-8-2-1-3-12-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVQCFJDSZGUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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